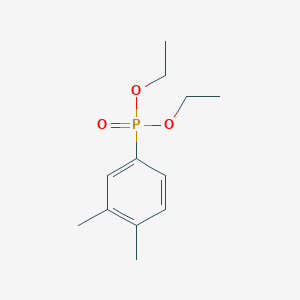![molecular formula C15H14O2 B3281013 2-[4-(Benzyloxy)phenyl]oxirane CAS No. 72734-74-8](/img/structure/B3281013.png)
2-[4-(Benzyloxy)phenyl]oxirane
概要
説明
2-[4-(Benzyloxy)phenyl]oxirane is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
2-[4-(Benzyloxy)phenyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-(benzyloxy)styrene using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions . Another method includes the reaction of sulfur ylides with 4-(benzyloxy)benzaldehyde .
Industrial Production Methods
These reactions typically employ catalysts and oxidizing agents to convert alkenes into oxiranes under controlled conditions .
化学反応の分析
Types of Reactions
2-[4-(Benzyloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alcohols and ethers.
科学的研究の応用
2-[4-(Benzyloxy)phenyl]oxirane is utilized in several scientific research applications:
作用機序
The mechanism of action for 2-[4-(Benzyloxy)phenyl]oxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and halides .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)oxirane: Similar in structure but contains a bromine atom instead of a benzyloxy group.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a benzyloxy group.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
2-[4-(Benzyloxy)phenyl]oxirane is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical reactions. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar oxiranes .
特性
IUPAC Name |
2-(4-phenylmethoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWENWGCSNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)



![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)



![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



